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Olanzapine 2-Carboxaldehyde

Cat. No.: B1436810
CAS No.: 1330277-34-3
M. Wt: 326.4 g/mol
InChI Key: MSQVWUCKQZRTKI-UHFFFAOYSA-N
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Description

Contextualization of Olanzapine (B1677200) 2-Carboxaldehyde within the Broader Thienobenzodiazepine Chemical Class

Olanzapine 2-Carboxaldehyde belongs to the thienobenzodiazepine class of heterocyclic compounds. wikipedia.orgwikiwand.com This chemical family is characterized by a core structure composed of a diazepine (B8756704) ring fused to both a thiophene (B33073) and a benzene (B151609) ring. wikipedia.orgwikiwand.com Thienobenzodiazepines are notable for their pharmacological significance, with members of this class, such as the atypical antipsychotic olanzapine, being widely recognized. wikipedia.orgwikiwand.comidexlab.com The thienobenzodiazepine scaffold is a key structural feature that imparts specific biological activities to these molecules. ontosight.ai These compounds are structurally analogous to benzodiazepines but are distinguished by the inclusion of a thiophene ring in their fused ring system. idexlab.comontosight.ai

The general structure of thienobenzodiazepines allows for various substitutions, leading to a diverse range of derivatives with distinct properties. Olanzapine, for instance, is chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b] wikiwand.comontosight.aibenzodiazepine (B76468). idexlab.comnih.gov The investigation of different functionalized thienobenzodiazepines, including aldehyde derivatives like this compound, is crucial for the development of new synthetic routes and the discovery of novel compounds within this class.

Rationale for Dedicated Academic Investigation of this compound

The primary rationale for the dedicated academic and industrial investigation of this compound lies in its crucial role as a key intermediate in the synthesis of olanzapine and its derivatives. scbt.comchemicalbook.comlgcstandards.com The aldehyde functional group at the 2-position of the thienobenzodiazepine core provides a versatile handle for further chemical modifications.

One of the key synthetic transformations involving this compound is its reduction to the corresponding hydroxymethyl derivative. For example, the reducticyclization of 2-(2-nitroanilino)-5-methylthiophene-3-carbaldehyde with tin(II) chloride can yield 4-amino-10H-thieno[2,3-b] wikiwand.comontosight.aibenzodiazepine-2-carbaldehyde, which can then be reduced with sodium borohydride (B1222165) to the 2-hydroxymethyl derivative. drugfuture.com This hydroxymethyl compound is a key precursor that can be further reacted with N-methylpiperazine to produce 2-(hydroxymethyl)olanzapine, a metabolite of olanzapine. drugfuture.com

Furthermore, the study of related impurities and derivatives, such as Olanzapine EP Impurity C, which is chemically defined as 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b] wikiwand.comontosight.aibenzodiazepin-4-yl)piperazin-1-ium chloride, is essential for analytical method development and quality control in the production of olanzapine. synzeal.com The synthesis and characterization of such compounds contribute to a deeper understanding of the reaction pathways and potential side products in the manufacturing process.

Fundamental Chemical Structure and Nomenclature of this compound

The fundamental chemical structure of this compound consists of a thieno[2,3-b] wikiwand.comontosight.aibenzodiazepine core with a carboxaldehyde (or formyl) group attached to the 2-position of the thiophene ring. The systematic IUPAC name for this compound is 4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b] wikiwand.comontosight.aibenzodiazepine-2-carbaldehyde.

Below is a data table summarizing the key identifiers for this compound and its deuterated analog.

IdentifierValue
Chemical Name This compound
Synonyms 4-(4-Methyl-1-piperazinyl)-10H-thieno[2,3-b] wikiwand.comontosight.aibenzodiazepine-2-methanal
CAS Number 1330277-34-3 chemicalbook.com
Molecular Formula C17H18N4OS chemicalbook.com
Molecular Weight 326.42 g/mol chemicalbook.com

A deuterated version, Olanzapine-d3 2-Carboxaldehyde, is also utilized in research, particularly in analytical studies. pharmaffiliates.comclearsynth.comscbt.com Its details are as follows:

IdentifierValue
Chemical Name Olanzapine-d3 2-Carboxaldehyde
Synonyms 4-(4-Methyl-1-piperazinyl)-10H-thieno[2,3-b] wikiwand.comontosight.aibenzodiazepine-2-methanal-d3 pharmaffiliates.comclearsynth.com
CAS Number 1794756-31-2 clearsynth.com
Molecular Formula C17H15D3N4OS pharmaffiliates.comclearsynth.comscbt.com
Molecular Weight 329.43 g/mol pharmaffiliates.comclearsynth.comscbt.com

The presence of the aldehyde group makes this compound a reactive molecule, capable of undergoing various chemical reactions, which is a key aspect of its utility in synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N4OS B1436810 Olanzapine 2-Carboxaldehyde CAS No. 1330277-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-20-6-8-21(9-7-20)16-13-10-12(11-22)23-17(13)19-15-5-3-2-4-14(15)18-16/h2-5,10-11,19H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQVWUCKQZRTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858247
Record name 4-(4-Methylpiperazin-1-yl)-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330277-34-3
Record name 4-(4-Methylpiperazin-1-yl)-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Olanzapine 2 Carboxaldehyde

Direct Synthetic Routes to Olanzapine (B1677200) 2-Carboxaldehyde

The direct synthesis of Olanzapine 2-carboxaldehyde can be approached through several strategic pathways, primarily involving the modification of the olanzapine core structure or its immediate precursors.

Oxidative Functionalization of the 2-Methyl Group of Olanzapine Precursors

One of the primary methods for introducing a carboxaldehyde group at the 2-position of the thieno[2,3-b] wiley.comgoogle.combenzodiazepine (B76468) core involves the oxidation of the 2-methyl group of olanzapine or its precursors. This transformation is a key step in creating derivatives and metabolites of olanzapine. For instance, the oxidation of olanzapine itself can lead to the formation of 2-hydroxymethyl olanzapine, which can be further oxidized to the corresponding aldehyde. drugfuture.com The oxidation of the 2-methyl group is a common metabolic pathway for olanzapine in vivo, and similar oxidative processes can be replicated in a laboratory setting using various oxidizing agents. The choice of oxidant and reaction conditions is critical to achieve selective oxidation of the methyl group without affecting other sensitive functionalities within the olanzapine molecule.

Formylation Strategies Applied to Olanzapine Core Structures

Direct formylation of the olanzapine core is another viable route to this compound. This approach involves the introduction of a formyl group (-CHO) onto the thiophene (B33073) ring of a suitable olanzapine precursor. A common formylation method is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphoryl chloride (POCl3) and a formamide (B127407) derivative like N,N-dimethylformamide (DMF). drugfuture.com This reaction is particularly effective for electron-rich heterocyclic systems like the thiophene ring in the olanzapine scaffold. For example, a precursor such as 4-amino-10H-thieno[2,3-b] wiley.comgoogle.combenzodiazepine can be subjected to formylation to introduce the aldehyde group at the 2-position of the thiophene ring. drugfuture.com

Precursor Reagents Product Reference
2-Fluoronitrobenzene and Thiophene-2-amineLiOH, DMSO, POCl3, DMF4-Amino-10H-thieno[2,3-b] wiley.comgoogle.combenzodiazepine-2-carbaldehyde drugfuture.com

Advanced Catalytic Approaches in Carboxaldehyde Synthesis

Modern synthetic chemistry has seen the emergence of advanced catalytic methods that can be applied to the synthesis of complex molecules like this compound. While specific applications to olanzapine itself are not extensively documented in the provided results, general advancements in C-H functionalization and catalytic oxidation offer potential avenues. These methods often employ transition metal catalysts (e.g., palladium, copper) to achieve high selectivity and efficiency under milder reaction conditions. For instance, palladium-catalyzed cross-coupling reactions or copper-catalyzed oxidative coupling reactions could potentially be adapted for the synthesis of this compound from appropriately functionalized precursors. The development of such catalytic systems would represent a significant improvement in terms of atom economy and environmental impact compared to traditional stoichiometric methods.

Synthesis of Related Thiophene-2-Carboxaldehyde Intermediates and Analogues

Utilizing Thiophene-2-Carboxaldehyde in Heterocycle Construction

Thiophene-2-carboxaldehyde and its derivatives are key starting materials for building the heterocyclic core of olanzapine. The synthesis of olanzapine often begins with the construction of a substituted thiophene ring. beilstein-journals.org A common method is the Gewald reaction, a multi-component reaction that can produce highly functionalized thiophenes. beilstein-journals.org For instance, the reaction of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base can yield an aminothiophene. In the context of olanzapine synthesis, a substituted thiophene-2-carboxaldehyde can be used to construct the thieno[2,3-b] wiley.comgoogle.combenzodiazepine ring system through a series of condensation and cyclization reactions. drugfuture.comgoogle.com

Reactants Reaction Type Product Reference
Thiophene, Solid Phosgene, N,N-dimethylformamideSingle-step synthesis2-Thiophenecarboxaldehyde google.com
Methylthiobenzene, BuLi, DMFOne-pot sequential reactionBenzo[b]thiophene-2-carbaldehyde mdpi.com

Derivatization Strategies for Aldehyde Functionalization

Once the thiophene-2-carboxaldehyde intermediate is synthesized, the aldehyde group offers a versatile handle for further derivatization. These derivatization strategies allow for the introduction of various functional groups and the construction of more complex molecular architectures. For example, the aldehyde can undergo condensation reactions with amines to form imines, which can then be reduced to secondary amines. This is a key step in the synthesis of olanzapine, where the aldehyde is reductively aminated with N-methylpiperazine. drugfuture.com Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a wider range of olanzapine analogues with potentially different pharmacological properties. The reactivity of the aldehyde group makes it a central point for molecular diversification in the development of new thienobenzodiazepine derivatives.

Starting Material Reaction Product Reference
3-alkenylated thiophene-2-carboxaldehydeReduction with NaBH4Corresponding alcohol wiley.com
3-alkenylated thiophene-2-carboxaldehydeWittig reactionα,β-unsaturated carbonyl compound wiley.com

Green Chemistry Principles in this compound Synthesis

The synthesis of "this compound," a derivative of the atypical antipsychotic olanzapine, presents an opportunity to apply green chemistry principles to minimize environmental impact and enhance safety. While specific literature on the green synthesis of this compound is not abundant, a plausible synthetic route involves the formylation of an appropriate precursor, a reaction to which green chemistry principles can be readily applied.

A likely method for introducing a carboxaldehyde group at the 2-position of the thieno[2,3-b] Current time information in Bangalore, IN.patsnap.combenzodiazepine core is the Vilsmeier-Haack reaction. researchgate.netwikipedia.org This reaction typically utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). researchgate.netwikipedia.orgyoutube.com The synthesis of a related compound, 2-hydroxymethyl olanzapine, proceeds through an aldehyde intermediate, which is formed via a Vilsmeier-Haack-type formylation of a secondary amine precursor with DMF and POCl3 before the final cyclization and introduction of the N-methylpiperazine group. drugfuture.com A similar strategy could be employed to synthesize this compound.

The traditional Vilsmeier-Haack reaction, however, often involves the use of hazardous reagents and solvents. For instance, phosphorus oxychloride is corrosive and reacts violently with water, while solvents like dichloromethane (B109758) (DCM) are common but pose environmental and health risks. youtube.com The application of green chemistry principles seeks to mitigate these issues through several key strategies.

Alternative Solvents and Solvent-Free Conditions:

A significant advancement in the greening of the Vilsmeier-Haack reaction is the exploration of solvent-free conditions. Research has demonstrated that formylation of phenols can be successfully carried out by grinding the reactants (phenol, DMF, and SOCl2) in a mortar and pestle at room temperature, or by using microwave irradiation for a very short duration without any solvent. ajrconline.org These solvent-free methods have been shown to provide superior yields and drastically reduced reaction times compared to conventional solution-phase reactions. ajrconline.org

For the synthesis of olanzapine itself, greener solvents have been investigated, which could be extrapolated to the synthesis of its 2-carboxaldehyde derivative. These include the use of C1 to C4 alcohols, which are considered more environmentally friendly and can be easily recovered and reused. wisdomlib.org Furthermore, the use of flow chemistry, a technique that involves the continuous pumping of reagents through a reactor, can minimize solvent usage and improve reaction control and safety. beilstein-journals.org The flow synthesis of olanzapine has been demonstrated using techniques like inductive heating, which allows for rapid and efficient heating, further reducing energy consumption. beilstein-journals.org

Energy-Efficient Methods:

Microwave irradiation and ultrasound have emerged as effective green alternatives to conventional heating. ajrconline.org In the context of the Vilsmeier-Haack reaction, microwave assistance has been shown to facilitate the reaction in seconds to minutes, compared to hours for traditional methods. ajrconline.org Similarly, ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, often leading to higher yields and shorter reaction times. beilstein-journals.org These methods not only conserve energy but can also lead to cleaner reactions with fewer byproducts.

Catalysis:

The Vilsmeier-Haack reaction can be accelerated by the use of catalysts. Transition metal ions such as Cu(II), Ni(II), Co(II), and Cd(II) have been shown to enhance the rate of formylation reactions. researchgate.net While the use of heavy metals might not always align with green chemistry principles, the development of more benign and recyclable catalysts is an active area of research. For instance, in the synthesis of olanzapine derivatives, the use of phase-transfer catalysts (PTCs) and the non-toxic, reusable base 1,4-diazabicyclo[2.2.2]octane (DABCO) has been explored to improve reaction efficiency under greener conditions. Current time information in Bangalore, IN.

The table below summarizes a comparison of traditional and greener approaches for the key formylation step in the synthesis of an olanzapine-like carboxaldehyde.

Table 1: Comparison of Traditional vs. Green Vilsmeier-Haack Reaction Conditions

Parameter Traditional Method Green Alternative
Solvent Dichloromethane (DCM), Dimethylformamide (DMF) youtube.com Solvent-free, Water, C1-C4 Alcohols, Natural Deep Eutectic Solvents (NaDES) ajrconline.orgwisdomlib.org
Energy Source Conventional heating (reflux) Microwave irradiation, Ultrasound ajrconline.org
Reagents Phosphorus oxychloride (POCl3) wikipedia.org Thionyl chloride (SOCl2) in some greener protocols ajrconline.org
Reaction Time Several hours Seconds to minutes ajrconline.org

| Conditions | Batch processing | Flow chemistry, Grinding ajrconline.orgbeilstein-journals.org |

By integrating these green chemistry principles—utilizing safer solvents or solvent-free conditions, employing energy-efficient technologies like microwave and ultrasound, and developing benign and recyclable catalysts—the synthesis of this compound can be made more sustainable and environmentally responsible.

Formation Pathways of Olanzapine 2 Carboxaldehyde in Complex Systems

Oxidative Degradation Pathways Leading to Olanzapine (B1677200) 2-Carboxaldehyde

Olanzapine is susceptible to degradation under oxidative stress, leading to the formation of various degradation products. While direct identification of Olanzapine 2-Carboxaldehyde as a major degradation product in all stress studies is not consistently reported, its formation can be inferred as an intermediate in the oxidation of the 2-methyl group.

Forced degradation studies are instrumental in identifying potential degradation products of pharmaceuticals. Olanzapine has been subjected to various stress conditions, including exposure to oxidizing agents like hydrogen peroxide. oup.comakjournals.com Studies have shown that olanzapine is highly labile to oxidative hydrolysis. oup.com When subjected to 3% hydrogen peroxide, significant degradation of olanzapine is observed. oup.com While some studies have identified degradation products resulting from the oxidation of the thiophene (B33073) ring or the diazepine (B8756704) ring, akjournals.comresearchgate.netnih.govnih.gov the formation of 2-hydroxymethyl olanzapine has been identified as a degradation product in aqueous solutions, a process that is enhanced by the presence of oxygen. nih.gov This suggests that under certain oxidative conditions, the 2-methyl group of olanzapine is a target for oxidation. The subsequent oxidation of the formed alcohol to an aldehyde is a chemically plausible step.

Furthermore, olanzapine has been shown to induce the formation of reactive oxygen species (ROS) in biological systems, which could contribute to its own degradation. nih.gov The interaction of olanzapine with ROS, such as hydroxyl radicals or superoxide (B77818) anions, can lead to the formation of various oxidized derivatives. nih.govresearchgate.netscielo.org.cotandfonline.com

The primary precursor to this compound in an oxidative degradation pathway is 2-hydroxymethyl olanzapine. nih.gov This alcohol is formed by the oxidation of the 2-methyl group of the parent olanzapine molecule. nih.gov One study specifically identified 2-hydroxymethyl-olanzapine as a novel degradation product of olanzapine in aqueous solutions and noted that this product itself degrades over time. nih.gov While the direct successor in this degradation pathway was not identified in the same study, nih.gov based on common organic oxidation mechanisms, the aldehyde would be further oxidized to a carboxylic acid. The identification of a 2-carboxylic acid derivative of olanzapine in biotransformation studies supports this hypothesis.

The table below summarizes key degradation products of olanzapine identified under oxidative stress.

Precursor CompoundStress ConditionIdentified Degradation Product
OlanzapineAqueous solution with oxygen2-hydroxymethyl olanzapine
OlanzapineHydrogen PeroxideUnspecified degradation products
OlanzapineThermally stressed formulationProducts of thiophene ring oxidation

Potential Biotransformation Routes to this compound

In biological systems, the formation of this compound is a likely intermediate step in the metabolic cascade of olanzapine, specifically in the pathway leading to the formation of the 2-carboxylic acid metabolite.

The metabolism of olanzapine in the liver involves several pathways, one of which is the oxidation of the 2-methyl group. nih.govmdpi.com This initial step is an enzymatic hydroxylation reaction that results in the formation of 2-hydroxymethyl olanzapine. nih.govmdpi.comtandfonline.comresearchgate.net This metabolite has been identified in both in vitro and in vivo studies. nih.govmdpi.comtandfonline.comresearchgate.net Although considered a minor metabolic pathway compared to glucuronidation and N-demethylation, mdpi.com it is a critical first step towards the formation of the carboxaldehyde.

Following the formation of 2-hydroxymethyl olanzapine, the next logical step in the metabolic pathway is its oxidation to this compound. This conversion of a primary alcohol to an aldehyde is a common enzymatic reaction in drug metabolism. While direct measurement of this compound as a circulating metabolite is not prominently reported, likely due to its transient and reactive nature, its existence is strongly implied by the detection of the downstream metabolite, the 2-carboxylic acid derivative of olanzapine. The oxidation of an alcohol to a carboxylic acid in xenobiotic metabolism typically proceeds through an aldehyde intermediate.

The initial hydroxylation of olanzapine to 2-hydroxymethyl olanzapine is primarily catalyzed by the cytochrome P450 isoform CYP2D6. tandfonline.comresearchgate.netdrugbank.compharmgkb.orgdrugbank.compharmgkb.orgjpn.caresearchgate.netwikipedia.org To a lesser extent, CYP1A2 may also contribute to this reaction. tandfonline.comdrugbank.compharmgkb.orgwikipedia.org

The subsequent oxidation of 2-hydroxymethyl olanzapine to this compound would likely be carried out by other enzymes, such as alcohol dehydrogenases or potentially further action by CYP enzymes. While specific studies detailing the role of these enzymes in the formation of this compound are scarce, the involvement of aldehyde oxidase has been noted in the metabolism of other antipsychotics like ziprasidone, suggesting a potential role for such enzymes in the broader metabolic pathways of related compounds. researchgate.netnih.gov The final oxidation step from the aldehyde to the 2-carboxylic acid derivative would then be catalyzed by an aldehyde dehydrogenase.

The table below details the enzymes involved in the biotransformation of olanzapine leading to the formation of 2-hydroxymethyl olanzapine.

Metabolic StepPrecursorProductKey Enzymes Involved
HydroxylationOlanzapine2-hydroxymethyl olanzapineCYP2D6 (major), CYP1A2 (minor) tandfonline.comresearchgate.netdrugbank.compharmgkb.orgdrugbank.compharmgkb.orgjpn.caresearchgate.netwikipedia.org
Oxidation2-hydroxymethyl olanzapineThis compoundLikely alcohol dehydrogenases or CYP enzymes
OxidationThis compound2-carboxylic acid olanzapineLikely aldehyde dehydrogenases

Photolytic and Hydrolytic Influences on Olanzapine Degradation

The stability of the atypical antipsychotic drug Olanzapine under the influence of light and water is a subject of varied findings within the scientific community. While Olanzapine is a well-established compound, its specific degradation pathway to "this compound" through photolytic or hydrolytic means is not documented in the reviewed scientific literature. Forced degradation studies, which are crucial for understanding a drug's intrinsic stability, have yielded conflicting results regarding Olanzapine's susceptibility to these environmental factors.

Photolytic Stability of Olanzapine

In contrast, other research indicates that Olanzapine can undergo photodecomposition, albeit slowly. A study on the photostability of Olanzapine in river water under simulated sunlight found that it was more resistant to degradation than other psychotropic drugs but did show slow decomposition. nih.govresearchgate.net The rate of this photodegradation was noted to be heavily dependent on the chemical composition of the water. nih.govresearchgate.net Another review highlighted a study where Olanzapine experienced photodegradation after being exposed to irradiation in a photostability chamber for 15 days. nih.gov However, even in studies where photodegradation was observed, this compound was not identified as a resulting product.

Hydrolytic Stability of Olanzapine

The stability of Olanzapine in aqueous solutions across different pH levels is also a matter of complex findings. Multiple studies have concluded that Olanzapine is "almost completely stable" under hydrolytic stress, showing no degradation in acidic or basic conditions. researchgate.netakjournals.comakjournals.comakjournals.com

Conversely, other investigations demonstrate that Olanzapine can degrade under both acidic and alkaline conditions, particularly when exposed to elevated temperatures. impactfactor.orgoup.comresearchgate.neteurjchem.com The degradation process has been shown to follow first-order kinetics and is catalyzed by the presence of hydrogen and hydroxide (B78521) ions. researchgate.netingentaconnect.com In one kinetic study, it was suggested that acid-catalyzed degradation likely involves the protonation of the sulfur atom in the thieno moiety, leading to the rupture of the C-S bond. ingentaconnect.com For base-catalyzed degradation, a proposed mechanism involves proton transfer from the secondary amine. ingentaconnect.com Despite these detailed kinetic analyses, the formation of this compound has not been reported as a consequence of these hydrolytic processes.

The table below summarizes the findings from various forced degradation studies on Olanzapine.

Stress ConditionObservationDegradation Products Identified
Photolytic Reported as stable in several studies. researchgate.netakjournals.comakjournals.comakjournals.com Slow decomposition observed in others, dependent on conditions. nih.govresearchgate.netnih.gov One study reported 4.2% degradation. impactfactor.orgNo specific photolytic degradation products were consistently identified in the reviewed literature.
Hydrolytic (Acid) Reported as stable in several studies. researchgate.netakjournals.comakjournals.comakjournals.com Degradation (12-20%) observed in others, often with heat. impactfactor.orgoup.comeurjchem.comDegradation products were formed but not consistently identified as a single, specific structure across studies. eurjchem.com
Hydrolytic (Alkali) Reported as stable in several studies. researchgate.netakjournals.comakjournals.comakjournals.com Degradation (14-15%) observed in others, often with heat. impactfactor.orgeurjchem.comDegradation products were formed but not consistently identified as a single, specific structure across studies. eurjchem.com
Oxidative Consistently reported to be labile. oup.comresearchgate.netnih.govVarious products including 2-methyl-5,10-dihydro-4H-thieno[2,3-b] akjournals.comnih.govbenzodiazepine-4-one, hydroxymethylidene thione, and others resulting from oxidation of the thiophene ring. researchgate.netnih.govnih.gov

Structural Elucidation and Comprehensive Spectroscopic Characterization of Olanzapine 2 Carboxaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the ¹H NMR spectrum of Olanzapine (B1677200) 2-Carboxaldehyde, the aldehyde proton is expected to be a highly deshielded singlet, appearing in the range of 9.5-10.5 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group. The absence of adjacent protons would result in this signal appearing as a sharp singlet.

The protons on the thiophene (B33073) ring are also of diagnostic importance. The proton at position 3 would likely appear as a singlet, with its chemical shift influenced by the adjacent aldehyde group. The aromatic protons of the benzodiazepine (B76468) ring system would resonate in the typical aromatic region, between 6.8 and 7.5 ppm, with their multiplicity and coupling constants providing information about their substitution pattern. The protons of the methylpiperazine moiety would be observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for Olanzapine 2-Carboxaldehyde

Proton Predicted Chemical Shift (ppm) Multiplicity
Aldehyde (-CHO)9.5 - 10.5s
Thiophene-H37.5 - 8.0s
Aromatic-H6.8 - 7.5m
Piperazine-H2.5 - 3.8m
N-CH₃2.3 - 2.6s

Note: This is a predictive table based on known chemical shift ranges and the structure of Olanzapine.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The most downfield signal in the spectrum of this compound is predicted to be that of the carbonyl carbon of the aldehyde group, typically appearing in the range of 185-195 ppm.

The carbon atoms of the aromatic and heteroaromatic rings (thiophene and benzodiazepine) would resonate between 110 and 160 ppm. The chemical shifts of the thiophene ring carbons would be particularly affected by the carboxaldehyde substituent. The aliphatic carbons of the piperazine (B1678402) ring and the N-methyl group would appear in the upfield region of the spectrum, generally between 20 and 60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O)185 - 195
Aromatic/Heteroaromatic C110 - 160
Piperazine C45 - 55
N-CH₃~45

Note: This is a predictive table based on known chemical shift ranges and the structure of Olanzapine.

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are necessary for a complete and unambiguous structural assignment.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to assign the signals of the aromatic protons in the benzodiazepine ring and the protons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the position of the carboxaldehyde group on the thiophene ring by observing correlations between the aldehyde proton and the carbons of the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be used to determine the stereochemistry and conformation of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically bonding or non-bonding orbitals) to higher energy anti-bonding orbitals. The wavelengths at which these absorptions occur (λmax) and their intensities (molar absorptivity, ε) provide valuable information about the molecule's electronic structure and the nature of its chromophores.

The introduction of a carboxaldehyde (-CHO) group, as in this compound, would introduce an additional chromophore and is expected to have a pronounced effect on the UV-Vis spectrum. The aldehyde group contains a carbonyl (C=O) double bond and a non-bonding lone pair of electrons on the oxygen atom. This allows for both π→π* and n→π* electronic transitions.

Expected Spectroscopic Features of this compound:

Based on the principles of electronic spectroscopy and the known data for related compounds, the following features would be anticipated in the UV-Vis spectrum of this compound:

Bathochromic Shift: The carboxaldehyde group is an auxochrome that, when conjugated with the thienobenzodiazepine ring system, is likely to cause a bathochromic (red) shift in the λmax of the π→π* transitions compared to olanzapine. This is due to the extension of the conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

n→π Transition:* The carbonyl group of the aldehyde will introduce a weak absorption band at a longer wavelength, corresponding to the n→π* transition. This transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. These transitions are typically much weaker (lower molar absorptivity) than π→π* transitions.

Compound Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition Type
This compoundHexane~230-240Highπ→π
~280-290Highπ→π
~350-370Lown→π*

The chromophore of this compound can be defined as the entire conjugated system, which includes the thiophene ring with the attached carboxaldehyde group, fused to the benzodiazepine system. The electronic transitions observed in the UV-Vis spectrum are characteristic of this extended π-system. A detailed analysis of the solvent effects on the absorption maxima could further elucidate the nature of these transitions. For instance, a hypsochromic (blue) shift of the n→π* transition in polar solvents would be expected due to the stabilization of the non-bonding electrons through hydrogen bonding.

Lack of Specific Analytical Methodologies for this compound Prevents Detailed Review

A comprehensive review of scientific literature reveals a significant lack of specific, validated analytical methodologies for the detection and quantification of the chemical compound this compound. While extensive research exists for the parent compound, Olanzapine, and its primary metabolites, detailed methods for this particular carboxaldehyde derivative are not sufficiently documented in publicly available sources to construct a thorough analytical overview as requested.

Olanzapine is a widely used atypical antipsychotic, and as such, numerous analytical techniques have been developed for its analysis in pharmaceutical formulations and biological matrices. These methods are crucial for quality control, impurity profiling, and pharmacokinetic studies. However, the focus of these studies has been predominantly on Olanzapine and its major metabolites, such as N-desmethylolanzapine and olanzapine N-oxide, or other known process-related impurities and degradation products.

Searches for analytical techniques specifically targeting "this compound" did not yield dedicated methods with the level of detail required for an in-depth scientific article. While a related compound, "Olanzapine F-PIN Impurity," chemically named 4-(2-Methyl-10H-thieno[2,3-b] pharmaffiliates.comnih.govbenzodiazepin-4-yl)-1-piperazinecarboxaldehyde, is noted as a synthesis impurity, specific and validated methods for its quantification across various analytical platforms are not described in detail. Similarly, while a "2-carboxy Olanzapine" has been mentioned as a metabolite, it is distinct from the requested aldehyde and also lacks a robust portfolio of published analytical methods.

The development and validation of analytical methods for a specific compound typically include detailed parameters for techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This involves specifying column types, mobile phases, flow rates, detection wavelengths, and validation parameters like linearity, accuracy, precision, and limits of detection and quantification. Such specific data for this compound is not available in the reviewed literature.

Consequently, due to the absence of specific and detailed research findings on the analytical methodologies for this compound, it is not possible to provide an article that adheres to the requested scientific rigor and specific structural outline.

Analytical Methodologies for Detection and Quantification of Olanzapine 2 Carboxaldehyde

Hyphenated Techniques for Comprehensive Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While its application is less frequent than liquid chromatography for olanzapine (B1677200) and its metabolites, it can be a viable method. For the analysis of olanzapine-related compounds, derivatization might be necessary to increase volatility and thermal stability. A validated GC-MS method for olanzapine in human plasma has been developed, which could potentially be adapted for Olanzapine 2-Carboxaldehyde. Such a method would involve extraction of the analyte from the matrix, followed by chromatographic separation on a capillary column and detection by a mass spectrometer. The mass spectrometer provides high selectivity and allows for structural elucidation based on fragmentation patterns.

Spectroscopic Quantification Methods

UV Spectrophotometry Applications for this compound

UV-Visible spectrophotometry is a common technique for the quantification of pharmaceutical compounds. Several UV spectrophotometric methods have been developed for olanzapine in bulk and pharmaceutical dosage forms. These methods are based on the principle that the drug absorbs UV radiation at a specific wavelength. The applicability of this method to this compound would depend on its UV absorption profile. If the compound possesses a suitable chromophore, a straightforward and cost-effective spectrophotometric method could be developed. The specificity of such a method might be limited in the presence of interfering substances with overlapping absorption spectra. Derivative spectrophotometry could be employed to enhance specificity and resolve overlapping signals from the parent drug or other impurities.

Spectrofluorimetric Approaches for Enhanced Sensitivity

Spectrofluorimetry offers higher sensitivity and selectivity compared to UV-Vis spectrophotometry. For a compound to be analyzed by this method, it must be fluorescent or be converted into a fluorescent derivative. There are spectrofluorimetric methods developed for olanzapine, sometimes involving a derivatization step to enhance the fluorescence signal. If this compound is inherently fluorescent or can be derivatized to form a fluorescent product, a highly sensitive spectrofluorimetric method could be developed for its quantification at low concentrations.

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE) for Ionic Species Separation

Capillary electrophoresis (CE) and its most common mode, capillary zone electrophoresis (CZE), are high-resolution separation techniques suitable for the analysis of ionic species. These methods separate compounds based on their charge-to-size ratio in an electric field. CE methods have been successfully applied to the analysis of olanzapine. Given that this compound is a related substance, it would likely have a different charge-to-size ratio compared to olanzapine, making CE a potentially effective technique for its separation and quantification. The development of a CE or CZE method would involve optimization of parameters such as buffer pH, voltage, and capillary temperature to achieve the desired separation.

Method Validation Parameters for this compound Analysis (Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantification, Robustness)

Any analytical method developed for the quantification of this compound must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability, reproducibility, and accuracy for its intended purpose. The validation would include the following parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. This is often demonstrated by showing no interference at the retention time or wavelength of the analyte.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a series of at least five concentrations and assessed by the correlation coefficient of the calibration curve.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and the recovery percentage is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following table summarizes typical validation parameters for analytical methods developed for olanzapine, which would serve as a benchmark for a method developed for this compound.

Validation Parameter Typical Acceptance Criteria for Pharmaceutical Analysis
Specificity No interference from blank, placebo, or other related substances at the analyte's retention time/wavelength.
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) Typically between 98.0% and 102.0%

| Precision (% RSD) | Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2% | | Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | | Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | | Robustness | % RSD of results should be within acceptable limits after minor changes in method parameters. |

Impurity Profiling and Control Strategies for Olanzapine 2 Carboxaldehyde

Identification of Olanzapine (B1677200) 2-Carboxaldehyde as a Process-Related Impurity

Olanzapine 2-Carboxaldehyde is recognized as a potential process-related impurity that can arise during the synthesis of the Olanzapine drug substance. Process-related impurities are by-products or unreacted intermediates that form during the chemical manufacturing process. The formation of an aldehyde at the 2-position of the thiophene (B33073) ring of the Olanzapine molecule is not a commonly reported outcome in the primary synthetic routes; however, it can be postulated to occur under specific conditions.

The likely pathway for its formation involves the oxidation of the 2-methyl group on the thiophene ring of an Olanzapine intermediate or of Olanzapine itself. This oxidation could be facilitated by the presence of certain oxidizing agents or catalysts used during synthesis, or by inadequate control of reaction parameters such as temperature and pressure. While numerous studies have detailed other process-related impurities in Olanzapine, specific literature detailing the precise mechanism and conditions leading to the formation of this compound is not extensively available. semanticscholar.org Its identification in manufacturing batches necessitates rigorous analytical characterization, typically employing chromatographic and spectroscopic techniques to confirm its structure.

Formation of this compound as a Degradation Product in Pharmaceutical Matrices

Beyond the synthesis process, this compound may also emerge as a degradation product within the final pharmaceutical formulation. Degradation products result from the chemical alteration of the drug substance over time due to environmental factors such as light, heat, humidity, or interaction with excipients.

Forced degradation studies are instrumental in identifying potential degradation pathways. While many studies have focused on the oxidative degradation of the thiophene ring in Olanzapine, leading to other impurities, the formation of the 2-carboxaldehyde derivative is a plausible, albeit less documented, degradation pathway. nih.govnih.gov This transformation would likely occur under oxidative stress conditions, where the 2-methyl group is oxidized to a carboxaldehyde functional group. The presence of oxidative agents, exposure to high temperatures, or specific pH conditions during storage could potentially trigger this degradation. The reactive nature of the aldehyde group makes its presence in a final drug product a concern, necessitating its control and monitoring throughout the product's shelf life.

Quantitative Impurity Determination and Reporting Thresholds

To ensure patient safety, regulatory bodies have established strict guidelines for the control of impurities in pharmaceutical products. The International Council for Harmonisation (ICH) provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug. ich.orgeuropa.eu The typical maximum daily dose for Olanzapine is 20 mg. sennosbiotech.com

Based on ICH Q3B guidelines for impurities in new drug products, the thresholds for an MDD of 20 mg are as follows:

ThresholdLimit (% of Drug Substance)Total Daily Intake (TDI)
Reporting Threshold 0.10%20 µg
Identification Threshold 0.20%40 µg
Qualification Threshold 0.50%100 µg

This interactive table outlines the ICH thresholds for impurities based on a 20 mg maximum daily dose of Olanzapine.

Any impurity found at a level exceeding the Reporting Threshold of 0.10% must be reported in regulatory filings. If the impurity level exceeds the Identification Threshold of 0.20%, its chemical structure must be elucidated. If it surpasses the Qualification Threshold of 0.50%, comprehensive toxicological data is required to establish its safety.

The quantitative determination of this compound requires a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose. sennosbiotech.compharmaffiliates.com A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, run in either isocratic or gradient mode. The method must be validated for specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification) to ensure reliable and accurate measurement of the impurity. sennosbiotech.com

Development of Reference Standards for this compound

The accurate quantification of any impurity relies on the availability of a well-characterized reference standard. A reference standard for this compound is a highly purified sample of the compound with a known purity, which is used to calibrate analytical instruments and validate test methods.

Several specialized chemical suppliers offer this compound and its stable isotope-labeled counterparts (e.g., Olanzapine-d3 2-Carboxaldehyde) as reference materials. clearsynth.compharmaffiliates.com The availability of these standards is crucial for:

Method Validation: Establishing the performance characteristics (accuracy, precision, linearity) of the analytical method used for impurity testing.

Identification: Confirming the identity of the impurity peak in a chromatogram by comparing its retention time and spectral data with that of the reference standard.

Quantification: Accurately determining the concentration of the impurity in batches of the drug substance and drug product.

These reference standards are synthesized and rigorously characterized using techniques such as NMR, Mass Spectrometry, and HPLC to confirm their structure and establish their purity, making them indispensable tools for quality control laboratories.

Chemical Reactivity and Transformation Studies of the Aldehyde Functionality

Reduction Pathways of the Aldehyde Group

The aldehyde group of Olanzapine (B1677200) 2-Carboxaldehyde is susceptible to reduction to its corresponding primary alcohol, 2-hydroxymethyl olanzapine. This transformation is a critical pathway, not only in synthetic routes but also as a potential metabolic or degradation process.

Key Research Findings:

Formation of 2-Hydroxymethyl Olanzapine: Studies on the degradation of olanzapine have identified 2-hydroxymethyl olanzapine as a notable product, confirming the in-situ reduction of an aldehyde intermediate or a related species.

Reducing Agents: While specific studies on the controlled reduction of isolated Olanzapine 2-Carboxaldehyde are not extensively documented in publicly available literature, the reduction of aromatic aldehydes is a well-established transformation in organic synthesis. Common reducing agents and their expected outcomes are summarized in the table below.

Reducing AgentExpected ProductTypical Reaction Conditions
Sodium Borohydride (B1222165) (NaBH4)2-Hydroxymethyl OlanzapineMethanol or Ethanol, Room Temperature
Lithium Aluminum Hydride (LiAlH4)2-Hydroxymethyl OlanzapineAnhydrous ether or THF, followed by aqueous workup
Catalytic Hydrogenation (e.g., H2/Pd-C)2-Hydroxymethyl OlanzapinePressurized hydrogen gas, Palladium on carbon catalyst

The choice of reducing agent would depend on the desired selectivity and the presence of other functional groups in the molecule that might be susceptible to reduction.

Oxidation Pathways to Carboxylic Acid Derivatives

Conversely, the aldehyde functionality can be oxidized to a carboxylic acid, yielding Olanzapine 2-Carboxylic Acid. This transformation is significant as it can lead to the formation of polar impurities in olanzapine drug substance and formulations.

Key Research Findings:

Oxidizing Agents: The oxidation of aromatic aldehydes to carboxylic acids is a fundamental reaction in organic chemistry. A variety of oxidizing agents can be employed for this purpose.

Oxidizing AgentExpected ProductTypical Reaction Conditions
Potassium Permanganate (KMnO4)Olanzapine 2-Carboxylic AcidAqueous basic solution, followed by acidification
Jones Reagent (CrO3/H2SO4)Olanzapine 2-Carboxylic AcidAcetone, 0°C to Room Temperature
Tollens' Reagent ([Ag(NH3)2]+)Olanzapine 2-Carboxylic AcidAqueous ammonia, mild heating

The controlled oxidation of this compound would be crucial for the synthesis and characterization of this potential impurity for reference standard purposes in pharmaceutical quality control.

Nucleophilic Addition Reactions at the Carbonyl Carbon

The electrophilic carbonyl carbon of this compound is a prime target for nucleophilic attack. This reactivity allows for the formation of a wide range of adducts and is fundamental to many of its chemical transformations.

Key Research Findings:

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the aldehyde would be expected to yield secondary alcohols. For example, reaction with methylmagnesium bromide would produce a 1-(olanzapine-2-yl)ethanol derivative.

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) would lead to the formation of a cyanohydrin, introducing a new chiral center and providing a precursor for further synthetic modifications, such as conversion to α-hydroxy acids or α-amino alcohols.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) would provide a route to vinyl-substituted olanzapine derivatives, effectively converting the C=O double bond to a C=C double bond.

Condensation Reactions and Schiff Base Formation with Amine Reagents

A characteristic reaction of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. This reaction is of particular importance in both synthetic and analytical chemistry.

Key Research Findings:

Mechanism: The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine.

Amine Reagents: A variety of primary amines can be used to form Schiff bases with this compound.

Amine ReagentProduct TypeSignificance
Aniline and substituted anilinesN-Aryl IminesSynthesis of novel olanzapine analogues with potentially altered pharmacological profiles.
Hydroxylamine (NH2OH)OximeDerivatization for analytical purposes and potential for further rearrangement reactions (e.g., Beckmann rearrangement).
Hydrazine (B178648) (NH2NH2) and its derivativesHydrazoneFormation of stable derivatives for characterization; key intermediates in reactions like the Wolff-Kishner reduction.

The formation of Schiff bases offers a versatile platform for the structural modification of the olanzapine scaffold.

Derivatization for Analytical Enhancement or Structural Modification

The aldehyde functionality of this compound can be specifically targeted for derivatization to enhance its analytical detection or to introduce new structural motifs for medicinal chemistry exploration.

Key Research Findings:

Derivatization for Chromatography: For analytical techniques like Gas Chromatography (GC), where volatility is crucial, the aldehyde can be derivatized. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable and volatile oxime derivative that is readily detectable by GC-Mass Spectrometry (GC-MS).

Fluorescent Labeling: For enhanced sensitivity in High-Performance Liquid Chromatography (HPLC) with fluorescence detection, the aldehyde can be reacted with fluorescent labeling reagents that contain a primary amine or hydrazine functionality.

Structural Modification: Beyond analytical purposes, derivatization can be a tool for creating libraries of novel olanzapine analogues. For instance, the formation of various acetals by reacting the aldehyde with different alcohols under acidic conditions can introduce a range of new functionalities.

Computational and Theoretical Chemical Studies of Olanzapine 2 Carboxaldehyde

Quantum Chemical Calculations (DFT, TD-DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are fundamental in elucidating the molecular geometry and electronic properties of Olanzapine (B1677200) 2-Carboxaldehyde. DFT is a computational method that models the electronic structure of many-body systems, providing a balance between accuracy and computational cost.

Conformational analysis is critical for understanding the three-dimensional structure of flexible molecules like Olanzapine 2-Carboxaldehyde. The presence of the piperazine (B1678402) ring and the carboxaldehyde group allows for multiple possible conformations. Computational studies can map the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

For the parent compound, Olanzapine, DFT calculations have been used to determine stable conformations. researchgate.net Similar studies on this compound would involve rotating the key dihedral angles and calculating the corresponding energies to construct a conformational energy landscape. This landscape reveals the global minimum energy structure and other low-energy conformers that might be present under different conditions. The exploration of the crystal energy landscape of olanzapine has shown its inability to pack with high efficiency, a factor that contributes to its polymorphism.

Table 1: Illustrative Conformational Analysis Data for this compound (Note: The following data is hypothetical and for illustrative purposes, as specific experimental or computational studies on this compound are not publicly available.)

Conformer Dihedral Angle (°) (Thiophene-Benzodiazepine) Relative Energy (kcal/mol) Population (%)
1 45.2 0.00 75.3
2 -43.8 1.25 20.1
3 175.5 3.50 4.6

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For Olanzapine, DFT calculations have determined a HOMO-LUMO gap of 3.937 eV, indicating significant charge transfer within the molecule and a high degree of stability. researchgate.net A similar analysis for this compound would provide insights into its relative stability. The introduction of the electron-withdrawing carboxaldehyde group would be expected to influence the energies of the frontier orbitals and the magnitude of the gap.

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: The following data is hypothetical and for illustrative purposes.)

Molecular Orbital Energy (eV)
HOMO -5.89
LUMO -1.98
HOMO-LUMO Gap 3.91

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For Olanzapine, MEP analysis has been performed to identify these reactive sites. researchgate.net A similar study on this compound would reveal how the addition of the carboxaldehyde group alters the charge distribution. The oxygen atom of the carbonyl group would be expected to be a region of high negative potential, while the carbonyl carbon and the hydrogen atom of the aldehyde would be regions of positive potential, influencing the molecule's interaction with other species.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide detailed information on the conformational flexibility of this compound and its interactions with solvent molecules.

By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how the solvent affects the conformational preferences of the molecule. This is particularly important for understanding its behavior in biological systems and during formulation processes. MD simulations have been used to study the conformational stability of Olanzapine derivatives over time. researchgate.net For this compound, MD simulations would illustrate the dynamic range of motion of the piperazine ring and the thienobenzodiazepine core, as well as the formation and breaking of hydrogen bonds with solvent molecules.

Noncovalent Interaction (NCI) and Hirshfeld Surface Analyses for Intermolecular Forces

Noncovalent interactions play a crucial role in the solid-state packing of molecules, which in turn influences properties like solubility and stability. NCI analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces and hydrogen bonds.

Hirshfeld surface analysis is another powerful tool for exploring intermolecular interactions in crystal structures. It maps the electron distribution of a molecule in a crystal, allowing for the quantification of different types of intermolecular contacts. Hirshfeld analysis has been applied to various cocrystals and salts of Olanzapine to understand the nature of their intermolecular interactions. researchgate.netresearchgate.net For this compound, these analyses would identify the key intermolecular forces that govern its crystal packing, such as hydrogen bonds involving the carboxaldehyde group and π-stacking interactions between the aromatic rings.

Table 3: Illustrative Hirshfeld Surface Contact Percentages for this compound (Note: The following data is hypothetical and for illustrative purposes.)

Intermolecular Contact Contribution (%)
H···H 45.2
C···H 20.5
N···H 15.8
O···H 12.3
S···H 6.2

In Silico Assessment of Related Impurities (e.g., Mutagenicity Prediction)

During the synthesis and storage of a pharmaceutical compound, related impurities can form. It is essential to assess the potential toxicity of these impurities. In silico toxicology methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the mutagenic potential of chemical compounds based on their structure.

Regulatory guidelines, such as the ICH M7 guideline, advocate for the use of two complementary in silico methods (one expert rule-based and one statistical-based) for the mutagenicity assessment of impurities. lhasalimited.org For an impurity like this compound, these in silico models would be used to predict its potential to cause mutations. The prediction would be based on the presence of structural alerts for mutagenicity within the molecule and comparison to databases of known mutagens and non-mutagens. Such an assessment is a critical step in the risk evaluation of pharmaceutical impurities. nih.govresearchgate.net

Advanced Research Directions and Future Perspectives for Olanzapine 2 Carboxaldehyde

Elucidation of Complete Metabolic Fate if Present in Biological Systems

The comprehensive metabolism of olanzapine (B1677200) has been extensively studied, primarily involving N-demethylation, aromatic hydroxylation, and glucuronidation. clinpgx.org The primary circulating metabolites are typically N-desmethyl olanzapine and olanzapine-10-glucuronide. clinpgx.org However, the complete metabolic landscape, particularly concerning minor or transient oxidative metabolites, is not fully elucidated.

Future research must focus on the possibility of Olanzapine 2-Carboxaldehyde formation via oxidative metabolism of the 2-methyl group on the thiophene (B33073) ring, likely mediated by cytochrome P450 (CYP) enzymes such as CYP1A2 or CYP2D6, which are known to be involved in olanzapine's biotransformation. clinpgx.org The research trajectory should include:

In Vitro Metabolic Studies: Utilizing human liver microsomes and specific recombinant CYP enzymes to investigate the potential oxidation of the 2-methyl group to a hydroxymethyl intermediate and subsequently to the carboxaldehyde.

Advanced Metabolite Identification: Employing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography to screen for the mass corresponding to this compound in biological samples from patients treated with olanzapine.

Radiolabeling Studies: Using carbon-14 (B1195169) labeled olanzapine could help trace all metabolites, including minor ones that might otherwise go undetected, providing a definitive answer to the existence and clearance pathways of this specific aldehyde derivative.

Table 1: Major Known Metabolic Pathways of Olanzapine

Metabolic PathwayKey Enzymes InvolvedResulting Metabolite(s)
N-DemethylationCYP1A2, CYP2D6N-desmethyl olanzapine
N-GlucuronidationUGT1A4Olanzapine N-10-glucuronide
Aromatic HydroxylationCYP2D62'-hydroxymethylolanzapine
N-OxidationFMO3, CYP2D6Olanzapine N-oxide

This table summarizes the primary, currently identified metabolic routes for olanzapine.

Comprehensive Impurity Profiling in Various Olanzapine Formulations

Impurity profiling is a critical component of drug development and quality control, as impurities can impact the safety and efficacy of the final pharmaceutical product. sennosbiotech.com Olanzapine is known to be susceptible to degradation, particularly through oxidation, leading to the formation of various impurities in solid oral formulations. nih.govnih.gov

This compound is a plausible candidate for an oxidative degradation product. Future research should aim for a comprehensive impurity profiling strategy across different olanzapine formulations (e.g., immediate-release tablets, long-acting injectables) under various stress conditions (heat, humidity, light) as stipulated by ICH guidelines. sennosbiotech.com Key research activities would include:

Forced Degradation Studies: Subjecting olanzapine drug substance and product to harsh oxidative conditions (e.g., exposure to hydrogen peroxide or AIBN) to intentionally generate degradation products and assess if this compound is formed.

Excipient Compatibility Studies: Investigating the interaction between olanzapine and various pharmaceutical excipients, as some may promote the oxidation of the 2-methyl group. nih.gov

Method Development: Developing and validating stability-indicating analytical methods, primarily HPLC and UPLC, capable of separating and quantifying this compound from the parent drug and other known impurities. nih.gov

Table 2: Examples of Identified Impurities in Olanzapine

Impurity NameTypePotential Origin
2-Methyl-5,10-dihydro-4H-thieno[2,3-b] nih.govnih.govbenzodiazepine-4-oneDegradationHydrolysis/Oxidation
Olanzapine N-oxideDegradation/MetaboliteOxidation
1-[4-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulen-10-yl) piperazin-1-yl]ethanoneProcess-RelatedAcetylation Side-Reaction
bis-[10-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene)]-1,4-piperazineProcess-RelatedDimerization

Development of Advanced Spectroscopic Techniques for Trace Analysis

The detection and characterization of trace-level impurities like this compound require highly sensitive and specific analytical techniques. While standard HPLC-UV methods are suitable for routine quality control, they may lack the necessary sensitivity and specificity for novel impurity identification. nih.gov

The future in this area lies in the synergistic use of separation science and advanced spectroscopy:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This remains the gold standard for its ability to separate complex mixtures and provide sensitive and specific detection based on mass-to-charge ratios and fragmentation patterns. jchr.org Developing a specific MRM (Multiple Reaction Monitoring) method for this compound would enable its quantification at parts-per-million (ppm) levels.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or TOF-MS provide highly accurate mass measurements, allowing for the confident determination of the elemental composition of an unknown impurity, which is crucial for initial identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, isolation of the impurity followed by 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis is indispensable. Future developments could involve cryogenically cooled probes or micro-NMR systems to allow for analysis of sub-milligram quantities of isolated impurities.

Table 3: Comparison of Advanced Analytical Techniques for Impurity Analysis

TechniquePrimary ApplicationAdvantagesLimitations
UHPLC-MS/MS Detection & QuantificationHigh sensitivity, high specificity, fast analysisRequires reference standard for absolute quantification
LC-HRMS (Orbitrap/TOF) Identification & ElucidationHigh mass accuracy, formula determinationMore complex data analysis, higher cost
2D-NMR Definitive Structure ElucidationUnambiguous structure confirmationRequires isolated impurity in sufficient quantity

Exploring Novel Synthetic Pathways for Analogues

The aldehyde functional group is one of the most versatile in organic chemistry, serving as a gateway for countless chemical transformations. If this compound can be synthesized, it would become a valuable intermediate for creating a new library of olanzapine analogues for structure-activity relationship (SAR) studies.

Future research should explore two main synthetic avenues:

Direct Synthesis of this compound: Developing a controlled oxidation method for the 2-methyl group of olanzapine without affecting other sensitive parts of the molecule. Reagents like selenium dioxide or ceric ammonium (B1175870) nitrate (B79036) could be explored.

Synthesis from Precursors: Building the thienobenzodiazepine core using a thiophene starting material that already contains a protected aldehyde group at the desired position.

Once synthesized, the carboxaldehyde can be used in reactions such as:

Reductive Amination: To introduce new amine functionalities.

Wittig Reaction: To create carbon-carbon double bonds for chain extension.

Oxidation/Reduction: To form the corresponding carboxylic acid or alcohol derivatives.

Condensation Reactions: To form Schiff bases or other heterocyclic systems.

These efforts could lead to the discovery of new compounds with modified pharmacological profiles, potentially offering improved efficacy, reduced side effects, or different receptor binding affinities. nih.govrsc.org

Role of this compound in Mechanistic Studies of Degradation

Understanding the precise mechanisms of drug degradation is fundamental to developing stable pharmaceutical formulations. researchgate.net The presence of this compound, even as a transient intermediate, would provide critical insight into the oxidative degradation pathway of the thiophene moiety.

Future mechanistic studies should aim to:

Map the Degradation Cascade: Investigate whether the 2-methyl group of olanzapine is oxidized sequentially, first to a hydroxymethyl derivative (2'-hydroxymethylolanzapine), then to the 2-carboxaldehyde, and potentially further to a 2-carboxylic acid derivative.

Identify Reactive Intermediates: Use trapping agents to capture and identify short-lived intermediates in the degradation process.

Confirming the role of this compound as an intermediate would solidify our understanding of olanzapine's chemical stability and inform the development of more robust formulations. nih.govnih.gov

Application of Artificial Intelligence and Machine Learning in Predicting Formation and Behavior

Future research directions integrating AI and ML include:

Predictive Stability Modeling: Developing ML models that can predict the likelihood of this compound formation based on input parameters such as formulation composition (excipients), manufacturing processes (heat, pressure), and storage conditions (temperature, humidity). nih.govresearchgate.net This could significantly accelerate formulation development by identifying high-risk scenarios before they are tested experimentally.

In Silico Toxicology Prediction: Using Quantitative Structure-Activity Relationship (QSAR) models to predict the potential toxicity of this compound. Aldehydes can be reactive and potentially toxic, and an early in silico assessment could guide safety evaluation efforts.

Quantum Chemistry and ML for Spectral Prediction: Combining quantum chemistry calculations with ML to predict the spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) of the proposed structure. This would create a reference "digital fingerprint" to aid in its identification in complex mixtures.

Reaction Pathway Prediction: Employing AI tools to predict the most likely degradation pathways and synthetic routes, optimizing experimental designs and reducing the time and resources needed for laboratory work. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Olanzapine 2-Carboxaldehyde, and what analytical techniques are critical for confirming its structural identity?

  • Methodological Answer : Synthetic routes typically involve condensation reactions or oxidation of precursor molecules. Critical characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for confirming proton and carbon environments.
  • Infrared (IR) Spectroscopy to identify functional groups (e.g., aldehyde stretch at ~1700 cm⁻¹).
  • Elemental Analysis to verify purity and stoichiometry.
  • Mass Spectrometry (MS) for molecular weight confirmation.
    Ensure experimental details (solvents, catalysts, reaction times) are thoroughly documented to enable replication .

Q. What are the recommended protocols for purity assessment and quantification of this compound in synthetic batches?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) with UV detection for quantifying purity.
  • Thin-Layer Chromatography (TLC) for rapid qualitative checks.
  • Differential Scanning Calorimetry (DSC) to assess crystallinity and thermal stability.
    New compounds must meet ≥95% purity thresholds, with data included in supplementary materials .

Q. How should researchers approach the literature review process to identify knowledge gaps in the pharmacological applications of this compound?

  • Methodological Answer :

  • Use databases like PubMed and SciFinder to prioritize primary literature.
  • Focus on studies detailing structural analogs (e.g., thiosemicarbazone derivatives) to infer potential bioactivity .
  • Critically evaluate experimental designs in existing studies to identify under-explored areas, such as mechanistic studies or in vivo models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound derivatives across different studies?

  • Methodological Answer :

  • Replicate experiments under standardized conditions (solvent, temperature, concentration).
  • Cross-validate results using complementary techniques (e.g., X-ray crystallography for absolute configuration).
  • Statistically analyze variability using tools like principal component analysis (PCA) to distinguish experimental noise from structural anomalies .

Q. What methodological considerations are essential when designing bioactivity assays (e.g., cytotoxicity) for this compound-metal complexes?

  • Methodological Answer :

  • Cell Line Selection : Use human tumor lines (e.g., MCF-7, HeLa) with established sensitivity to related compounds.
  • Assay Validation : Include positive controls (e.g., cisplatin) and validate protocols via dose-response curves.
  • Data Normalization : Use sulforhodamine B (SRB) or MTT assays, ensuring optical density readings are corrected for background noise.
  • Statistical Plan : Predefine significance thresholds (e.g., p < 0.05) and use ANOVA for multi-group comparisons .

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions, and how should kinetic data be statistically analyzed?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity).
  • Kinetic Modeling : Apply pseudo-first-order or Michaelis-Menten models to reaction progress data.
  • Statistical Tools : Perform regression analysis to identify rate-limiting steps and use bootstrapping to estimate confidence intervals for yield predictions .

Data Contradiction and Reproducibility

Q. How should conflicting results in the biological activity of this compound derivatives be addressed in meta-analyses?

  • Methodological Answer :

  • Conduct systematic reviews with inclusion/exclusion criteria (e.g., peer-reviewed studies with ≥3 replicates).
  • Use funnel plots to assess publication bias and random-effects models to account for heterogeneity.
  • Highlight methodological differences (e.g., cell passage number, assay endpoints) as potential confounding factors .

Q. What steps ensure reproducibility in synthesizing and characterizing this compound analogs?

  • Methodological Answer :

  • Provide detailed synthetic protocols in the main text or supplementary materials, including exact reagent grades and equipment models.
  • Share raw spectral data (e.g., NMR FID files) via open-access repositories.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .

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Feasible Synthetic Routes

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Reactant of Route 1
Olanzapine 2-Carboxaldehyde
Reactant of Route 2
Reactant of Route 2
Olanzapine 2-Carboxaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.